[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride
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Overview
Description
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride: is a valuable reagent in the synthesis of various organic molecules. It plays a crucial role in the advancement of pharmaceuticals, agrochemicals, and materials science. Its unique properties make it indispensable for scientists exploring new frontiers in chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride typically involves the reaction of [3-(methoxymethyl)oxolan-3-yl]methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride undergoes nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in the synthesis of other compounds that undergo these reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Oxidation and Reduction: When used as a precursor, common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach various biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound is used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
Mechanism: The mechanism by which [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride exerts its effects involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophile. This reaction typically proceeds through a nucleophilic attack on the sulfur atom, followed by the elimination of a chloride ion.
Molecular Targets and Pathways: The primary molecular targets are nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved include nucleophilic substitution and, in some cases, subsequent oxidation or reduction reactions.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound used in similar nucleophilic substitution reactions.
Tosyl Chloride: Another sulfonyl chloride compound with a toluene group, used in the synthesis of sulfonamides and sulfonate esters.
Trifluoromethanesulfonyl Chloride: A sulfonyl chloride compound with a trifluoromethyl group, known for its strong electron-withdrawing properties.
Uniqueness: [3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride is unique due to the presence of the oxolan ring and the methoxymethyl group, which provide additional steric and electronic effects that can influence the reactivity and selectivity of the compound in various reactions.
Properties
IUPAC Name |
[3-(methoxymethyl)oxolan-3-yl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-11-4-7(2-3-12-5-7)6-13(8,9)10/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYLTZOOFZOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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